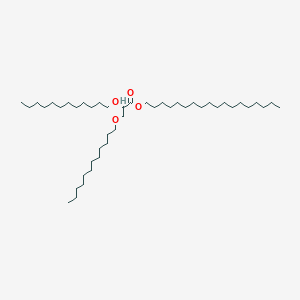

Octadecyl 2,3-bis(dodecyloxy)propanoate

Description

Octadecyl 2,3-bis(dodecyloxy)propanoate is a highly branched ester featuring a central propanoate backbone substituted with two dodecyloxy (C12) chains and an octadecyl (C18) ester group. Key properties inferred from analogs include:

- High hydrophobicity: Driven by long alkyl chains.

- Complex molecular architecture: Contributing to applications in surfactants, lubricants, or polymer additives.

Properties

CAS No. |

64713-57-1 |

|---|---|

Molecular Formula |

C45H90O4 |

Molecular Weight |

695.2 g/mol |

IUPAC Name |

octadecyl 2,3-didodecoxypropanoate |

InChI |

InChI=1S/C45H90O4/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-33-36-39-42-49-45(46)44(48-41-38-35-32-29-21-18-15-12-9-6-3)43-47-40-37-34-31-28-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3 |

InChI Key |

AALQREXLNRPOGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecyl 2,3-bis(dodecyloxy)propanoate typically involves esterification reactions. Esterification is a chemical reaction between an alcohol and an acid, producing an ester and water. The reaction is usually catalyzed by an acid such as sulfuric acid. The specific synthetic route for this compound involves the reaction of octadecanol with 2,3-bis(dodecyloxy)propanoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where the reactants are fed continuously, and the product is removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Octadecyl 2,3-bis(dodecyloxy)propanoate undergoes several types of chemical reactions, including:

Substitution: The ester group can participate in substitution reactions where the alkoxy group is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Hydrolysis: Produces octadecanol and 2,3-bis(dodecyloxy)propanoic acid.

Oxidation: Produces oxidized derivatives of the alkyl chains.

Substitution: Produces esters with different alkoxy groups.

Scientific Research Applications

Octadecyl 2,3-bis(dodecyloxy)propanoate has diverse applications in scientific research:

Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.

Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Medicine: Explored for its potential as a component in topical formulations for enhanced skin permeability.

Industry: Utilized in the production of lubricants and surfactants.

Mechanism of Action

The mechanism of action of Octadecyl 2,3-bis(dodecyloxy)propanoate involves its interaction with biological membranes due to its amphiphilic nature. The long hydrophobic chains allow it to integrate into lipid bilayers, potentially altering membrane properties and enhancing the delivery of active compounds . The ester bond can be hydrolyzed by esterases, releasing the active components .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares octadecyl 2,3-bis(dodecyloxy)propanoate (theoretical values) with structurally related esters and branched aliphatic compounds. Data is derived from experimental analogs and computational models.

Key Observations:

Chain Length Impact: The hexadecyloxy analog (C16 chains) has a higher molecular weight (806.81 vs. ~731 g/mol) and hydrophobicity (XlogP 24.2 vs. ~20) compared to the dodecyloxy variant due to longer alkyl chains . Octadecyl heptanoate, a simpler ester with a short-chain acid (C7), exhibits significantly lower XlogP (9.5) and molecular weight (382.67 g/mol), highlighting the role of branching in hydrophobicity .

In contrast, tert-butyl derivatives with rigid substituents (e.g., propynyloxy groups) have fewer rotatable bonds (9), favoring stability in solvents or reactive intermediates .

Polarity :

- Despite similar polar surface areas (~44.8 Ų), the tert-butyl derivative’s electronegative alkynyl groups may enhance solubility in polar solvents compared to purely aliphatic esters .

Challenges in Comparative Analysis

- Data Limitations: Direct experimental data for this compound is scarce. Comparisons rely on analogs (e.g., CAS 64713-43-5) and computational models .

- Chain-Length Effects : Dodecyloxy (C12) vs. hexadecyloxy (C16) substitutions alter melting points, solubility, and biodegradability, necessitating empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.